An In-depth Technical Guide to 4-(3-Bromophenyl)butanoic Acid
An In-depth Technical Guide to 4-(3-Bromophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Bromophenyl)butanoic acid, a synthetic organic compound of interest in chemical synthesis and potential pharmacological research. This document consolidates available physicochemical data, presents a plausible synthetic pathway with a detailed experimental protocol, and explores potential biological activities based on structurally related molecules. The information is intended to serve as a foundational resource for researchers engaged in organic synthesis and drug discovery.
Chemical Identity and Properties
4-(3-Bromophenyl)butanoic acid is a halogenated derivative of phenylbutanoic acid. Its chemical structure is characterized by a butanoic acid chain attached to a benzene ring at position 1, with a bromine atom substituted at position 3 of the phenyl group.
The definitive identifier for this chemical compound is its CAS (Chemical Abstracts Service) Registry Number.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-(3-Bromophenyl)butanoic acid
| Property | Value | Source |
| CAS Number | 899350-32-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][3] |
| Molecular Weight | 243.1 g/mol | [1] |
| Physical Form | Solid | [1][3] |
| Purity | Typically ≥97% | [1][3] |
| InChI Key | MJSLVHKDBWJPCL-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)CCCC(=O)O | [4] |
| Storage Temperature | Room Temperature | [1][3] |
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of 4-(3-Bromophenyl)butanoic acid is not widely available, a general and robust method can be adapted from established procedures for related isomers, such as 4-(4-bromophenyl)butanoic acid.[5] A common approach involves the Clemmensen reduction of the corresponding keto acid, 3-(3-bromobenzoyl)propionic acid.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 3-bromobenzoyl chloride and succinic anhydride via a Friedel-Crafts acylation, followed by a reduction of the resulting keto group. A more direct proposed pathway, illustrated below, involves the reduction of 4-(3-bromophenyl)-4-oxobutanoic acid.
Caption: Proposed workflow for the synthesis of 4-(3-Bromophenyl)butanoic acid via Clemmensen reduction.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of the 4-bromo isomer and should be optimized for 4-(3-Bromophenyl)butanoic acid.[5]
Materials:
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4-(3-bromophenyl)-4-oxobutanoic acid
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Zinc powder, granular
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Mercuric chloride (HgCl₂)
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Concentrated hydrochloric acid (HCl)
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Toluene
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Water
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Ethyl acetate
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Hexane
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Preparation of Zinc Amalgam (Zn(Hg)):
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In a fume hood, stir zinc powder (e.g., 13.0 g, 200 mmol) with a solution of mercuric chloride (e.g., 1.0 g, 4.8 mmol) in water (10 mL) and concentrated HCl (0.6 mL) for 5-10 minutes.
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Carefully decant the aqueous solution to isolate the amalgamated zinc.
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Reduction Reaction:
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To the flask containing the amalgamated zinc, add toluene (20 mL), concentrated HCl (20 mL), and water (8 mL).
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Add 4-(3-bromophenyl)-4-oxobutanoic acid (e.g., 2.55 g, 10.5 mmol) to the mixture.
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Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring for 24 hours.
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Replenish the reaction with a small amount of concentrated HCl (e.g., 1 mL) every 6 hours to maintain acidic conditions.
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-
Work-up and Purification:
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After 24 hours, cool the reaction mixture to room temperature.
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Filter the mixture to remove any remaining solids.
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Transfer the filtrate to a separatory funnel and separate the organic (toluene) layer.
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Extract the aqueous layer with ethyl acetate (2 x 20 mL).
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Combine all organic layers and dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
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-
Purification:
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The resulting crude solid can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(3-Bromophenyl)butanoic acid.
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Safety Note: This procedure involves hazardous materials, including mercuric chloride and concentrated acids. It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Potential Biological Activity and Signaling Pathways
Direct studies on the biological effects of 4-(3-Bromophenyl)butanoic acid are limited. However, the broader class of phenyl-substituted fatty acids has garnered significant interest in drug development, particularly as inhibitors of histone deacetylases (HDACs).[6] For instance, 4-phenyl-3-butenoic acid has been identified as a novel HDAC inhibitor with anti-tumor properties.[7]
Postulated Mechanism of Action: HDAC Inhibition
HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes. This mechanism is a key target in oncology.
Based on the activity of its structural analogs, it is plausible that 4-(3-Bromophenyl)butanoic acid could function as an HDAC inhibitor.
Caption: Postulated signaling pathway for HDAC inhibition by 4-(3-Bromophenyl)butanoic acid.
This proposed mechanism suggests that by inhibiting HDAC enzymes, the compound could induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a candidate for further investigation in drug development programs.
Conclusion
4-(3-Bromophenyl)butanoic acid (CAS No. 899350-32-4) is a readily characterizable organic compound. While specific biological data is scarce, its structural similarity to known HDAC inhibitors like 4-phenyl-3-butenoic acid provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology. The synthetic protocols adapted from related compounds offer a clear path for its preparation and subsequent evaluation in biological assays. This guide serves as a starting point for researchers aiming to explore the chemical and pharmacological potential of this molecule.
References
- 1. 4-(3-Bromophenyl)butanoic acid | 899350-32-4 [sigmaaldrich.com]
- 2. 4-(3-Bromophenyl)butanoic acid | 899350-32-4 [sigmaaldrich.com]
- 3. 4-(3-Bromophenyl)butanoic acid | 899350-32-4 [sigmaaldrich.com]
- 4. 4-(3-Bromophenyl)butanoic acid | C10H11BrO2 | CID 18329455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
